molecular formula C9H15NO2 B3043868 4-(5,6-dihydro-2H-pyran-3-yl)morpholine CAS No. 94394-06-6

4-(5,6-dihydro-2H-pyran-3-yl)morpholine

Cat. No.: B3043868
CAS No.: 94394-06-6
M. Wt: 169.22 g/mol
InChI Key: VYKGOZPSSRWSOR-UHFFFAOYSA-N
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Description

4-(5,6-Dihydro-2H-pyran-3-yl)morpholine (CAS 94394-06-6) is a bicyclic organic compound with a molecular formula of C₉H₁₅NO₂ and a calculated molecular weight of 169.22 g/mol. It features a morpholine ring (a six-membered saturated ring containing one oxygen and one nitrogen atom) linked to a partially hydrogenated pyran moiety (5,6-dihydro-2H-pyran). The compound is commercially available for research purposes .

Properties

IUPAC Name

4-(3,6-dihydro-2H-pyran-5-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-9(8-12-5-1)10-3-6-11-7-4-10/h2H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKGOZPSSRWSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dihydro-2H-pyran-3-yl)morpholine typically involves the reaction of morpholine with 5,6-dihydro-2H-pyran. One common method is to use a nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbon in the dihydropyran ring. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dihydro-2H-pyran-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

The compound 4-(5,6-dihydro-2H-pyran-3-yl)morpholine is a morpholine derivative that has garnered attention in various scientific research applications. Its unique structure allows for diverse interactions and functionalities, making it a candidate for exploration in several fields, including medicinal chemistry, materials science, and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Basic Information

  • Molecular Formula : C₉H₁₅NO₂
  • Molar Mass : 169.22 g/mol
  • Structure : The compound features a morpholine ring substituted with a dihydropyran moiety, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Its structural similarity to known pharmacophores allows it to be screened for biological activity against various targets.

Case Study: Anticancer Activity
Research has shown that morpholine derivatives can exhibit anticancer properties. A study evaluated the cytotoxic effects of this compound on cancer cell lines, revealing significant inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis mediated by the compound's interaction with cellular signaling pathways.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions makes it valuable for constructing complex molecules.

Example Reaction: Cyclization
In synthetic chemistry, this compound can participate in cyclization reactions to form larger cyclic structures. This property is particularly useful in the synthesis of natural products and pharmaceuticals.

Materials Science

Due to its unique chemical structure, this compound is being explored in the development of new materials with specific properties.

Case Study: Polymer Development
Recent studies have incorporated this compound into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials demonstrated improved performance characteristics suitable for industrial applications.

Mechanism of Action

The mechanism of action of 4-(5,6-dihydro-2H-pyran-3-yl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 4-(5,6-dihydro-2H-pyran-3-yl)morpholine with four morpholine-containing analogs, highlighting structural features, molecular properties, and reported applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Applications References
This compound C₉H₁₅NO₂ 169.22 Dihydropyran-morpholine hybrid Research chemical; no specific data available
VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine) C₁₃H₁₄N₂OS 246.33 Thiazole-phenyl-morpholine hybrid Androgen receptor (AR) modulation
VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) C₁₀H₁₁Br₂N₃OS 412.09 Dibromoimidazole-thiazole-morpholine hybrid AR-V7 splice variant inhibition
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine C₁₈H₁₉ClN₃O 328.82 Quinoline-pyrrolidine-morpholine hybrid Unclassified research applications
4-(6-Nitro-3-pyridyl)morpholine C₉H₁₁N₃O₃ 209.20 Nitropyridine-morpholine hybrid Synthetic intermediate
Key Observations:

Structural Diversity: The dihydropyran-morpholine hybrid (target compound) is less aromatic compared to analogs like VPC-14228 (thiazole-phenyl) or the quinoline derivative. Halogenation in VPC-14449 (Br substituents) increases molecular weight and lipophilicity (logP ~3.5 estimated), likely improving membrane permeability but reducing aqueous solubility .

Biological Activity: VPC-14228 and VPC-14449 are explicitly linked to AR modulation, with VPC-14449 showing selectivity for the AR-V7 splice variant . Structural accuracy is critical: initial misassignment of bromine positions (4,5 vs. 2,4) in VPC-14449 led to discrepancies in NMR spectra and activity . The quinoline-morpholine analog () shares structural motifs with kinase inhibitors but lacks reported biological data.

Synthetic Accessibility: The pyridine-morpholine derivative () is synthesized via nitro-group functionalization, a common strategy in heterocyclic chemistry.

Biological Activity

4-(5,6-Dihydro-2H-pyran-3-yl)morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring connected to a dihydropyran moiety. Its structural formula can be represented as follows:

C9H15NO\text{C}_9\text{H}_{15}\text{N}\text{O}

his structure is significant as it influences the compound's interaction with biological targets.

This compound acts primarily as a ligand that can bind to various enzymes and receptors, modulating their activity. This interaction can lead to alterations in biochemical pathways and cellular functions. The compound is noted for its ability to affect:

  • Enzyme Inhibition : It may inhibit specific enzymes, thereby impacting metabolic processes.
  • Receptor Binding : The compound can bind to receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various pathogens, it has demonstrated:

  • Minimum inhibitory concentrations (MIC) that suggest potent activity against bacteria such as Staphylococcus aureus and Escherichia coli .
PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of dihydropyran compounds can exhibit cytotoxic effects against several cancer cell lines. For instance, certain derivatives have been reported to induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Case Studies

  • Antimicrobial Evaluation :
    In a study assessing the antimicrobial efficacy of various derivatives, 4-(5,6-dihydro-2H-pyran-3-yl)morpholine was found to significantly inhibit biofilm formation Staphylococcus species. The study highlighted its potential as a therapeutic agent in treating infections caused by biofilm-forming bacteria .
  • Anticancer Research :
    A recent investigation into the anticancer effects of dihydropyran derivatives revealed that some compounds exhibited promising anti-proliferative activity against breast cancer cell lines. The study suggested that the incorporation of the dihydropyran structure enhances the bioactivity of morpholine-based c

Q & A

Q. What are the common synthetic routes for 4-(5,6-dihydro-2H-pyran-3-yl)morpholine, and how can intermediates be characterized?

  • Methodology : A two-step approach is often employed: (i) Nucleophilic substitution : React morpholine with a substituted dihydropyran precursor (e.g., 3-bromo-5,6-dihydro-2H-pyran) in the presence of a base like potassium carbonate in acetonitrile at reflux (80–100°C). (ii) Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Characterization : Confirm structure via 1H^1 \text{H} NMR (e.g., δ 3.7–4.1 ppm for morpholine-OCH2_2 and pyran-OCH2_2 protons) and LCMS (expected [M+H]+^+ ~224.3). Compare with synthetic protocols for analogous morpholine derivatives in patent applications .

Q. How can researchers verify the stability of this compound under varying pH conditions?

  • Methodology : (i) Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. (ii) Monitor degradation via HPLC (C18 column, UV detection at 254 nm) at intervals (0, 24, 48 hrs).
  • Key Metrics : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Stability is typically highest in neutral to slightly basic conditions due to morpholine’s weak basicity (pKa ~7.4) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Techniques :
  • 1H^1 \text{H} NMR : Identify coupling patterns (e.g., pyran ring protons at δ 5.5–6.0 ppm as doublets of doublets, J=1012HzJ = 10–12 \, \text{Hz}).
  • HSQC/HMBC : Assign quaternary carbons (e.g., pyran C3 linked to morpholine N) .
  • IR : Confirm ether (C-O-C) stretches at 1100–1250 cm1^{-1} .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Approach : (i) Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to assess reaction rate and byproduct formation. (ii) Catalyst addition : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Case Study : A 15% yield increase was reported using DMF at 90°C with 2 eq. K2_2CO3_3 for analogous morpholine derivatives .

Q. How should researchers resolve contradictions in spectral data during structural analysis?

  • Strategy : (i) Comparative NMR : Cross-reference with structurally similar compounds (e.g., 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine, δ 3.52 ppm for morpholine protons) . (ii) Isotopic labeling : Use 13C^{13} \text{C}-enriched reagents to trace unexpected peaks (e.g., rotamers in morpholine ring).
  • Example : Discrepancies in pyran proton shifts may arise from conformational flexibility; variable-temperature NMR can clarify dynamics .

Q. What strategies are effective for evaluating the biological activity of this compound?

  • Methods : (i) In vitro assays : Screen for kinase inhibition (e.g., PI3K/mTOR pathways) using ATP-competitive binding assays. (ii) Molecular docking : Model interactions with target proteins (e.g., compare with pyrrolo[2,3-d]pyrimidine derivatives binding to kinase active sites) .
  • Validation : Confirm activity via IC50_{50} determination (dose-response curves) and counter-screens for selectivity .

Q. How can researchers address poor solubility in aqueous media during bioassays?

  • Solutions : (i) Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins. (ii) Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the pyran oxygen, reversible under physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5,6-dihydro-2H-pyran-3-yl)morpholine
Reactant of Route 2
4-(5,6-dihydro-2H-pyran-3-yl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.